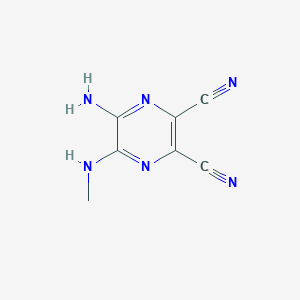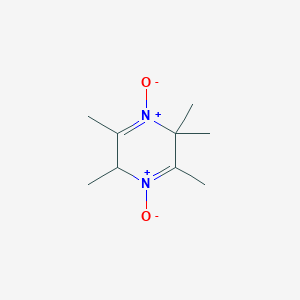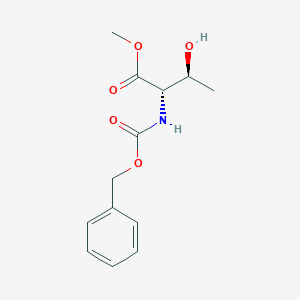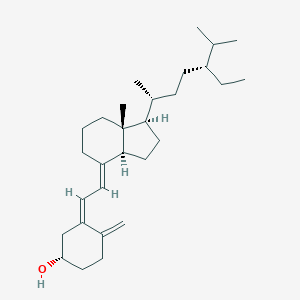
2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a widely used reagent in organic synthesis due to its ability to act as a chiral auxiliary and a ligand for transition metal catalysis.
Mechanism Of Action
The mechanism of action of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol is not fully understood. However, it is believed that it acts as a chiral auxiliary by coordinating with the substrate and the catalyst to control the stereochemistry of the product. As a ligand for transition metal catalysis, it forms a complex with the metal center and facilitates the reaction by lowering the activation energy.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol. However, it has been reported to have low toxicity and is considered to be relatively safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the major advantages of using 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol in laboratory experiments is its ability to act as a chiral auxiliary and a ligand for transition metal catalysis. This makes it a versatile reagent that can be used in a wide range of reactions. Additionally, it has a high yield and is relatively easy to synthesize.
One of the limitations of using 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol is its cost. It is a relatively expensive reagent, which may limit its use in some laboratory settings. Additionally, its use may require specialized equipment and expertise, which may also limit its use.
Future Directions
There are several future directions for the use of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol in scientific research. One potential area of research is the development of new synthetic methodologies using this reagent. Additionally, it may be used in the synthesis of new biologically active compounds for pharmaceutical applications. Further studies may also be conducted to understand the mechanism of action and biochemical and physiological effects of this reagent.
Synthesis Methods
The synthesis of 2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol involves the reaction of 3,5-dimethyl-4-isocyanato-1,2-oxazole with isopropanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. This method provides a high yield of the product and is relatively simple to perform.
Scientific Research Applications
2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol has been extensively used in scientific research due to its unique properties. It has been used as a chiral auxiliary in asymmetric synthesis to control the stereochemistry of the product. It has also been used as a ligand for transition metal catalysis in various reactions such as cross-coupling reactions, hydrogenation reactions, and oxidation reactions. Additionally, it has been used in the synthesis of biologically active compounds such as natural products and pharmaceuticals.
properties
CAS RN |
117525-34-5 |
|---|---|
Product Name |
2-(3,5-Dimethyl-1,2-oxazol-4-yl)propan-2-ol |
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H13NO2/c1-5-7(8(3,4)10)6(2)11-9-5/h10H,1-4H3 |
InChI Key |
OUNUJSYYKUCUMC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)C(C)(C)O |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)(C)O |
synonyms |
4-Isoxazolemethanol,-alpha-,-alpha-,3,5-tetramethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![2-(1,4-Dioxa-spiro[4.5]dec-8-YL)-ethylamine](/img/structure/B52385.png)



